molecular formula C12H17NO2 B7892550 4-(Cyclopentyloxy)-2-methoxyaniline

4-(Cyclopentyloxy)-2-methoxyaniline

Cat. No.: B7892550
M. Wt: 207.27 g/mol
InChI Key: IOZFAMMPMWWPGG-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2-methoxyaniline, identified by CAS number 154464-26-3, is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This aniline derivative is offered with a high purity of 95% and is characterized as a room-temperature-stable solid . As a building block in organic synthesis, its structure, featuring a methoxy group, an aniline, and a cyclopentyloxy ether moiety, makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application as a precursor in medicinal chemistry, particularly in the synthesis of heterocyclic compounds that are being investigated for their biological activity. For instance, this aniline derivative serves as a key synthon in the development of novel heterocyclic compounds that have shown potential for the treatment of arenavirus infections . The mechanism of action for the final active compounds often involves specific, yet not fully elucidated, interactions with viral targets. Researchers utilize 4-(Cyclopentyloxy)-2-methoxyaniline to introduce a specific aromatic domain into a molecule, which can be critical for optimizing binding affinity and selectivity in drug discovery projects. This product is intended for research and development purposes only and is not classified as a drug. It is supplied with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling.

Properties

IUPAC Name

4-cyclopentyloxy-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-8-10(6-7-11(12)13)15-9-4-2-3-5-9/h6-9H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZFAMMPMWWPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Route

A common approach involves substituting a halogen atom (e.g., fluorine or bromine) at the para position of 2-methoxyaniline with a cyclopentyloxy group. 2-Methoxy-4-fluoroaniline serves as a starting material, where the fluorine atom is displaced under basic conditions.

Reaction Conditions :

  • Substrate : 2-Methoxy-4-fluoroaniline (1.0 equiv)

  • Nucleophile : Cyclopentanol (1.2 equiv)

  • Base : KOH or Cs2CO3 (2.0 equiv)

  • Solvent : DMSO or DMF, 120–140°C, 12–24 h.

Mechanistic Insights :
The electron-donating methoxy and amine groups activate the ring, facilitating SNAr. However, the amine group may require protection (e.g., acetylation) to prevent side reactions. Post-substitution, deprotection yields the target compound.

Optimization :

  • Yield : 65–78% (unoptimized)

  • Challenges : Competing hydrolysis at high temperatures; side reactions with unprotected amines.

Mitsunobu Etherification

Protected Hydroxyaniline Intermediate

This method employs 2-methoxy-4-hydroxyaniline as the precursor. The hydroxyl group at position 4 is converted to a cyclopentyl ether via Mitsunobu conditions.

Steps :

  • Protection : Acetylation of the amine using acetic anhydride.

  • Etherification :

    • Reagents : Cyclopentanol (1.5 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv)

    • Solvent : THF, 0°C to RT, 6–12 h.

  • Deprotection : Hydrolysis with HCl/MeOH to regenerate the amine.

Advantages :

  • High regioselectivity (>90%)

  • Mild conditions compared to SNAr

Data Table :

StepReagents/ConditionsYield (%)Purity (%)
1Ac2O, Pyridine9598
2Mitsunobu reaction8297
36M HCl/MeOH, reflux8899

Ullmann-Type Coupling

Copper-Catalyzed Ether Synthesis

Aryl halides (e.g., 2-methoxy-4-bromoaniline) undergo coupling with cyclopentanol using a copper catalyst.

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K3PO4 (2.0 equiv)

  • Solvent : DMF, 110°C, 24 h.

Outcomes :

  • Yield : 70–75%

  • Byproducts : Homocoupling of aryl halides (<5%)

Comparison with SNAr :

ParameterUllmann CouplingSNAr
Temperature (°C)110140
Reaction Time (h)2412
ScalabilityModerateChallenging

Reductive Amination of Nitro Derivatives

Nitro-to-Amine Reduction Pathway

4-Cyclopentyloxy-2-methoxynitrobenzene is synthesized via SNAr or coupling, followed by catalytic hydrogenation.

Procedure :

  • Nitro Intermediate :

    • Nitration of 4-cyclopentyloxy-2-methoxybenzene (HNO3/H2SO4, 0°C).

  • Reduction :

    • H2 (50 psi), Raney Ni, MeOH, RT, 8–12 h.

Yield Profile :

  • Nitration: 85–90%

  • Reduction: 95–98%

Advantages :

  • Avoids direct handling of aniline intermediates

  • Suitable for large-scale production

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • SNAr : DMSO recovery via vacuum distillation (≥90% efficiency).

  • Ullmann : Copper catalyst filtration and reuse (3–5 cycles without significant loss).

Purification Strategies

  • Crystallization : Ethanol/water mixtures yield >99% purity.

  • Chromatography : Reserved for low-volume, high-value batches.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light to mediate C–O bond formation at room temperature, though yields remain moderate (50–60%).

Flow Chemistry

Microreactor systems enhance heat transfer in exothermic steps (e.g., nitration), reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4-(Cyclopentyloxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. In the case of its potential use as a pharmaceutical agent, it may interact with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Cyclopentyloxy)-2-methoxyaniline with structurally related aniline derivatives, emphasizing substituent effects on properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications Toxicity/Safety
4-(Cyclopentyloxy)-2-methoxyaniline C₁₂H₁₇NO₂ 207.27 2-OCH₃, 4-O-cyclopentyl Not reported Potential research/agrochemical uses Unknown (limited data)
2-Methoxyaniline (o-anisidine) C₇H₉NO 123.15 2-OCH₃ Solid/Liquid Dyestuffs, pigments Neurotoxic; causes cyanosis, suffocation
4-Methoxyaniline (p-anisidine) C₇H₉NO 123.15 4-OCH₃ White solid Food quality indicator, dye intermediate Less toxic than o-isomer
2-(Benzyloxy)-4-methoxyaniline C₁₄H₁₅NO₂ 229.28 2-OCH₃, 4-O-benzyl Liquid Life sciences, organic synthesis Safety data not available
4-Hexyloxyaniline C₁₂H₁₉NO 193.28 4-O-(CH₂)₅CH₃ Not specified Research applications Not reported
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 2-CH₃, 4-OCH₃ Not specified Research, industrial intermediates Requires protective gear (gloves, goggles)

Key Findings from Comparison :

Substituent Effects on Physical Properties :

  • The cyclopentyloxy group in 4-(Cyclopentyloxy)-2-methoxyaniline increases lipophilicity compared to smaller substituents (e.g., methoxy or methyl groups). This may enhance solubility in organic solvents, similar to 2-(benzyloxy)-4-methoxyaniline, which is a liquid at room temperature .
  • In contrast, 2-methoxyaniline (o-anisidine) and 4-methoxyaniline (p-anisidine) are solids, highlighting how substituent position influences intermolecular forces .

Toxicity Profiles: 2-Methoxyaniline is notably toxic, damaging blood and nerve cells , whereas 4-methoxyaniline is safer for industrial use. The cyclopentyloxy group’s impact on toxicity remains uncharacterized but warrants caution due to structural similarities to nitrovinyl derivatives (e.g., ’s 2-(cyclopentyloxy)-1-methoxy-4-nitrovinylbenzene, which emits toxic NOx upon decomposition) .

Applications :

  • 4-Methoxyaniline is critical in food quality testing and dyes , while 2-(benzyloxy)-4-methoxyaniline serves specialized synthetic roles . The cyclopentyloxy analog’s bulkier substituent may suit applications requiring tailored lipophilicity, such as agrochemical intermediates (e.g., metconazole precursors in ) .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopentyloxy protons at δ 1.5–2.1 ppm; methoxy singlet at δ 3.8 ppm).
  • Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z [M+H]+ calculated for C₁₂H₁₆NO₂: 206.1176) validates molecular formula.
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly hydrogen-bonding interactions between the amine and methoxy groups .

How do solvent systems influence the solubility and stability of 4-(Cyclopentyloxy)-2-methoxyaniline?

Basic Research Question
The compound exhibits polarity-dependent solubility :

  • High solubility : In polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding with the amine group.
  • Low solubility : In water (<0.1 mg/mL) due to hydrophobic cyclopentyl and methoxy groups.
    Stability studies in alcohols (e.g., methanol, ethanol) reveal hydrogen-bonding interactions with primary alcohols, as shown by negative excess molar volume (Vᴇ) values in binary mixtures. Use Prigogine-Flory-Patterson (PFP) theory to model solvent effects on thermodynamic properties .

What strategies resolve contradictions in reported biological activities of 4-(Cyclopentyloxy)-2-methoxyaniline analogs?

Advanced Research Question
Discrepancies in biological data (e.g., variable IC₅₀ values in kinase assays) arise from:

  • Structural isomerism : Positional differences in cyclopentyloxy substitution (e.g., para vs. meta) alter target binding .
  • Metabolic instability : Rapid oxidation of the amine group in vitro vs. in vivo. Address via metabolite identification (LC-MS/MS) and structural stabilization (e.g., acetyl or tert-butyl carbamate protection) .
    Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

How can reaction conditions be optimized for synthesizing 4-(Cyclopentyloxy)-2-methoxyaniline derivatives?

Advanced Research Question
For functionalization (e.g., halogenation or nitration):

  • Temperature control : Maintain ≤0°C during diazotization to prevent decomposition.
  • Catalyst selection : Use CuI/K₂CO₃ for Ullmann-type coupling to introduce aryl groups.
  • Solvent optimization : Employ DMF for SNAr reactions to enhance nucleophilicity, or switch to THF for acid-sensitive intermediates .
    Monitor side reactions (e.g., over-oxidation to quinones) via TLC or in-situ IR spectroscopy .

What methodologies elucidate the interaction of 4-(Cyclopentyloxy)-2-methoxyaniline with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., MPS1 inhibitors). Focus on cyclopentyloxy group’s van der Waals interactions with hydrophobic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic drivers.
  • Cellular assays : Measure downstream signaling (e.g., phosphorylation levels via Western blot) to confirm functional inhibition .

How do structural analogs of 4-(Cyclopentyloxy)-2-methoxyaniline compare in reactivity and bioactivity?

Basic Research Question

CompoundKey Structural FeatureReactivity/Bioactivity Difference
4-MethoxyanilineSingle methoxy groupLower solubility; reduced kinase inhibition
4-(Cyclohexyloxy)-2-methoxyanilineLarger cyclohexyl groupEnhanced lipophilicity; slower metabolism
2-(Cyclopentyloxy)-4-methoxyanilineMethoxy/cyclopentyloxy swappedAltered binding orientation in target pockets

What computational tools predict the physicochemical properties of 4-(Cyclopentyloxy)-2-methoxyaniline?

Advanced Research Question

  • logP prediction : Use ChemAxon or Molinspiration to estimate partition coefficient (experimental logP ≈ 2.5).
  • pKa calculation : The amine group has a predicted pKa of ~4.5 (ACD/Labs), affecting protonation state in physiological conditions.
  • ADMET profiling : SwissADME predicts moderate CYP3A4 inhibition and blood-brain barrier permeability .

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